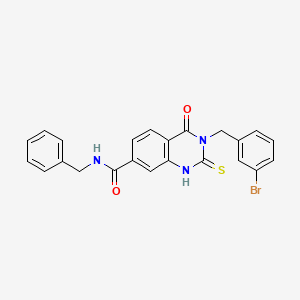

N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a derivative of the 4-oxoquinoline class, which is known for its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly significant for its biological activity .

Synthesis Analysis

The synthesis of related tetrahydroquinoline structures can be achieved through different methods. One approach involves the conversion of carboxylic acids to the corresponding carboxamides using niobium pentachloride under mild conditions, which has been applied to synthesize 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Another method starts from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation to obtain N-aryl-1,2,3,4-tetrahydroisoquinolines . Additionally, substituted N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized from reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazoline-5-thiones .

Molecular Structure Analysis

The molecular structure of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, has been studied using density functional theory (DFT) methods to investigate the regioselectivity of its N-ethylation reaction. The study provides insights into the acid/base behavior and possible reaction paths of such compounds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination. The α',α'-disilylated tertiary benzamides serve as ortho- and α'-carbanion synthons for these transformations . Furthermore, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-aminobenzamide .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the general properties of 4-oxoquinoline derivatives can be inferred. These compounds typically exhibit significant biological activity and can be synthesized through various methods that allow for the introduction of different functional groups, which may affect their solubility, stability, and reactivity .

Applications De Recherche Scientifique

Synthesis and Development of Combinatorial Libraries

Research led by Ivachtchenko et al. (2003) developed a liquid-phase synthesis method for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which are structurally related to N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. This method involves cyclization of substituted methyl anthranilates with isothiocyanates, contributing to the synthesis of new libraries of benzimidazo[1,2-c]quinazoline-6(5H)-thione-3-carboxamide and S-substituted 6-mecaptobenzimidazo[1,2-c]quinazoline-3-carboxamide (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Conversion of Carboxylic Acids to Carboxamides

Nery et al. (2003) described a method for converting carboxylic acids to corresponding carboxamides, mediated by niobium pentachloride under mild conditions. This process could potentially be applied to the synthesis of compounds like this compound (Nery, Ribeiro, Lopes, & Lopes, 2003).

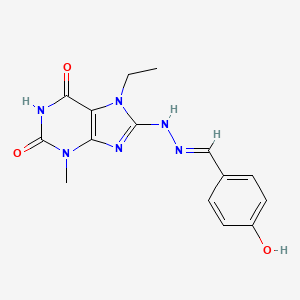

Regioselective N-Ethylation and Biological Activity

Batalha et al. (2019) studied the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally similar to this compound. They found that the N-ethylation reaction occurs at the nitrogen of the oxoquinoline group, indicating potential for diverse pharmacological activities including antibacterial and antiviral properties (Batalha et al., 2019).

Synthesis and Biological Evaluation of Novel Derivatives

El‐Badawi et al. (2002) synthesized novel derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, related to the compound , and evaluated them for potential antimicrobial agents. These derivatives were prepared by heating 4-amino-6-methyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine with different dicarboxylic acids (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).

Cytotoxic Activity and Cancer Research

Bu et al. (2001) developed 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, structurally akin to the compound . They observed that certain derivatives showed significant cytotoxicity and potential curative activity in cancer models, highlighting the importance of these structures in cancer research (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O2S/c24-18-8-4-7-16(11-18)14-27-22(29)19-10-9-17(12-20(19)26-23(27)30)21(28)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPASGDLKXFJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)

![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)

![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)